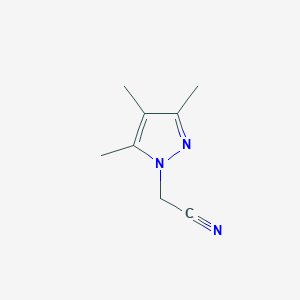

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-7(2)10-11(5-4-9)8(6)3/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBKGGRSRZGILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649227 | |

| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170293-23-8 | |

| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Acetonitrile

One common method involves reacting 3,4,5-trimethyl-1H-pyrazole with acetonitrile under specific conditions to yield (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile directly. This reaction typically requires:

- Reagents : 3,4,5-trimethyl-1H-pyrazole and acetonitrile.

- Catalyst : Acidic or basic catalysts may be employed to enhance the reaction rate.

- Conditions : Refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) for several hours.

One-Pot Synthesis

Another efficient approach is a one-pot synthesis that combines multiple steps into a single reaction vessel. This method can streamline production and reduce time and resource consumption. The general procedure includes:

- Initial Reaction : Mixing hydrazine hydrate with an appropriate aldehyde to form an intermediate.

- Cyclization : Adding acetonitrile in the presence of a catalyst to promote cyclization and form the pyrazole ring.

- Final Product Isolation : The product is extracted and purified through crystallization or chromatography.

Detailed Reaction Conditions

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with Acetonitrile | 3,4,5-trimethyl-1H-pyrazole + Acetonitrile | Reflux in DMF for 6 hours | Moderate (50-70%) |

| One-Pot Synthesis | Hydrazine hydrate + Aldehyde + Acetonitrile | Stir at room temperature followed by reflux; use of acidic catalyst | High (70-90%) |

Mechanistic Insights

The mechanism of formation typically involves nucleophilic attack by the nitrogen atom of the pyrazole on the carbon atom of acetonitrile, leading to the formation of an intermediate that subsequently rearranges to yield (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Conversion to (3,4,5-trimethyl-1H-pyrazol-1-yl)ethylamine.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is its role in the development of antiparasitic agents. Research has shown that pyrazole derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, modifications to pyrazole sulfonamides have led to compounds with potent inhibitory effects on N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite. The compound demonstrated an IC50 value of 1.9 μM against TbNMT, indicating strong potential as a therapeutic agent against this disease .

Anticancer Properties

Recent studies have also explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Specifically, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile has been tested for its cytotoxicity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that while some derivatives exhibited moderate activity, they did not show significant cytotoxicity at tested concentrations .

Binding Affinity Studies

The binding properties of pyrazole derivatives, including (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, have been extensively studied using techniques like isothermal titration calorimetry. These studies revealed that structural variations in pyrazole compounds can significantly affect their binding affinities for ammonium ions. For example, compounds with additional alkyl groups showed increased binding strength toward ammonium ions compared to their less-substituted counterparts .

Complex Formation with Transition Metals

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile has been utilized in coordination chemistry to form complexes with transition metals such as copper. The crystal structures of these complexes provide insights into the coordination behavior and electronic properties of pyrazole ligands. Such complexes are valuable in catalysis and materials science due to their unique electronic and structural characteristics .

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile | TbNMT | 1.9 | Potent inhibitor |

| Pyrazole sulfonamide derivative | U937 cells | 21 | Moderate antiproliferative activity |

| Other pyrazole derivatives | Various cancer cell lines | Varies | Tested for cytotoxicity |

Table 2: Binding Affinity Studies

| Compound | Binding Affinity (kJ/mol) | Ion Target | Remarks |

|---|---|---|---|

| 3,4,5-trialkylpyrazolyl derivative | Increased by ~2 | NH4+ | Enhanced binding due to structural changes |

| Triethylbenzene-based analogues | Higher binding affinity | NH4+/K+ | Effective receptors for ammonium ions |

Mechanism of Action

The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group allows for interactions with active sites, potentially inhibiting or modulating the activity of target molecules. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile

- Molecular Formula : C₈H₁₀N₃

- Key Differences :

- Substituents : Lacks the 4-methyl group on the pyrazole ring.

- Chain Length : Features a propanenitrile (-CH₂CH₂CN) group instead of acetonitrile (-CH₂CN), increasing flexibility and altering steric/electronic properties.

- Implications :

N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide

- Molecular Formula : C₁₈H₁₈ClN₅O₃S

- Key Differences: Incorporates a sulfonamide group and a 4-chlorophenyl carbamoyl moiety, significantly increasing molecular complexity.

- Implications :

Physical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

| Property | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile | N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide |

|---|---|---|---|

| Molecular Weight | 149.095 g/mol | 148.08 g/mol (estimated) | 421.88 g/mol |

| Melting Point | Not reported | Not reported | 178–182°C |

| IR Peaks | Not reported | Not reported | 1727 cm⁻¹ (C=O), 1170 cm⁻¹ (SO₂) |

| 1H-NMR (δ ppm) | Not reported | Not reported | 1.93–2.16 (3 × CH₃), 7.35 (Ph), 7.57–9.26 (pyrid. H) |

- Key Observations :

- The trimethyl substitution in (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile results in distinct methyl proton signals (δ ~2.0–2.2 ppm in analogues), which split into multiple peaks due to steric interactions .

- Sulfonamide derivatives exhibit additional IR peaks for sulfonyl (SO₂) and carbonyl (C=O) groups, absent in simpler nitriles .

Biological Activity

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of 3,4,5-trimethylpyrazole with acetonitrile in the presence of a base like sodium hydride or potassium carbonate under reflux conditions. This process yields the desired compound efficiently and can be optimized for industrial production through continuous flow methods to enhance yield and reduce reaction times.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, exhibit notable antimicrobial activity. A study evaluated various pyrazole derivatives against a panel of microorganisms and found that certain modifications can enhance their efficacy. The presence of the nitrile group is believed to play a role in this activity by facilitating interactions with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In preliminary screenings against the NCI-60 panel of human tumor cell lines, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile demonstrated moderate cytostatic activity in specific cancer types. For example, it exhibited an inhibition growth percentage (IGP) of 21% against breast cancer cell lines at a concentration of 10 µM .

The biological activity of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile can be attributed to its interaction with various molecular targets. The nitrile group allows for binding to active sites on enzymes or receptors, potentially inhibiting their function or altering their activity. Further research is required to elucidate the precise molecular pathways involved in its action .

Case Study 1: Trypanocidal Activity

A study focused on optimizing pyrazole sulfonamides highlighted the structure–activity relationship (SAR) involving the pyrazole moiety. Compounds similar to (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile were tested for their ability to inhibit Trypanosoma brucei, showing promising results with effective concentrations in the low micromolar range .

Case Study 2: Antitubercular Activity

Another investigation into pyrazolo derivatives revealed their potential as antitubercular agents. The study reported that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving IC50 values below 10 µM .

Comparative Analysis

| Compound | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile | Anticancer | IGP = 21% at 10 µM | Moderate activity against breast cancer |

| Similar Pyrazoles | Antitrypanosomal | EC50 = 21 µM | Competitive binding observed |

| Related Derivatives | Antitubercular | IC50 < 10 µM | Significant inhibition against Mtb |

Q & A

Q. What are the recommended synthetic routes for (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4,5-trimethylpyrazole with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile at 60–80°C for 12–24 hours . Alternatively, hydrolysis of its acetyl chloride derivative (e.g., (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride) under acidic conditions may yield the target compound .

Key Reaction Parameters:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 3,4,5-Trimethylpyrazole, ClCH₂CN, K₂CO₃ | 65–75 | |

| Acid Hydrolysis | Acetyl chloride derivative, H₂O/H⁺ | 70–80 |

Q. How should researchers handle (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile to ensure stability during experiments?

Methodological Answer: Stability is influenced by light, temperature, and incompatible reagents. Storage recommendations include:

- Light Sensitivity: Store in amber glass containers under inert gas (N₂/Ar) to prevent photodegradation .

- Temperature: Keep at 2–8°C in a desiccator to avoid moisture-induced hydrolysis .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic decomposition .

Safety protocols from SDS guidelines recommend local exhaust ventilation and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can experimental design (e.g., CCD) optimize reaction conditions for synthesizing (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile?

Methodological Answer: Central Composite Design (CCD) is effective for multivariate optimization. Key factors include:

- Independent Variables: Reaction temperature (60–100°C), molar ratio (pyrazole:chloroacetonitrile = 1:1.2–1:1.5), and catalyst concentration (0.5–2.0 mol%).

- Response Surface Analysis: Derringer’s desirability function maximizes yield while minimizing byproducts . For example, a study on analogous pyrazole derivatives achieved 85% yield at 80°C with a 1:1.3 molar ratio and 1.5 mol% K₂CO₃ .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR/IR data may arise from tautomerism or impurities. Recommended steps:

Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to confirm bond lengths/angles .

Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Purity Checks: Employ HPLC (C18 column, acetonitrile/H₂O mobile phase) to verify >98% purity before analysis .

Q. Which analytical techniques are most effective for quantifying (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile in complex matrices?

Methodological Answer:

Q. What biological targets are hypothesized for (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile based on structural analogs?

Methodological Answer: The pyrazole moiety is known to interact with enzymes (e.g., kinases) and receptors (e.g., adenosine A2A). For example:

- Kinase Inhibition: Analogous compounds inhibit MAPK pathways via hydrogen bonding with ATP-binding pockets .

- Antimicrobial Activity: Methyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria .

Experimental validation requires: - In Vitro Assays: Fluorescence polarization for binding affinity (IC₅₀).

- In Vivo Models: Murine pharmacokinetic studies to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.